
Octadecane, 3-ethyl-5-(2-ethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(2-ethylbutyl)octadecane is a long-chain alkane with the molecular formula C26H54 and a molecular weight of 366.7070 . This compound is known for its unique structural properties, which include a branched hydrocarbon chain. It is also referred to by its IUPAC name, 3-ethyl-5-(2-ethylbutyl)octadecane .
Méthodes De Préparation
The synthesis of 3-ethyl-5-(2-ethylbutyl)octadecane typically involves the alkylation of octadecane with ethyl and butyl groups. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the alkylation process. Industrial production methods may involve the use of high-pressure reactors to ensure complete reaction and high yield .
Analyse Des Réactions Chimiques
3-Ethyl-5-(2-ethylbutyl)octadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts such as palladium or platinum.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed from these reactions vary based on the specific conditions but generally include halogenated derivatives, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
3-Ethyl-5-(2-ethylbutyl)octadecane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethyl-5-(2-ethylbutyl)octadecane in biological systems involves its interaction with cellular membranes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against fungal cells, which have unique membrane compositions .
Comparaison Avec Des Composés Similaires
3-Ethyl-5-(2-ethylbutyl)octadecane can be compared to other long-chain alkanes such as:
2,2-Dimethyltetracosane: Similar in molecular weight and structure but differs in the branching pattern.
Heptadecane: A straight-chain alkane with a shorter carbon chain length.
Hexadecane: Another straight-chain alkane, commonly used as a reference compound in various analytical techniques.
The uniqueness of 3-ethyl-5-(2-ethylbutyl)octadecane lies in its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts .
Propriétés
Numéro CAS |
55282-12-7 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
3-ethyl-5-(2-ethylbutyl)octadecane |
InChI |
InChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3 |
Clé InChI |
MFLJAIATZVGFPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




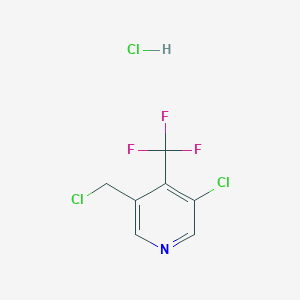
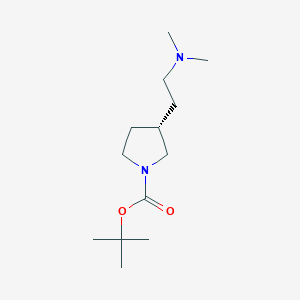

![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
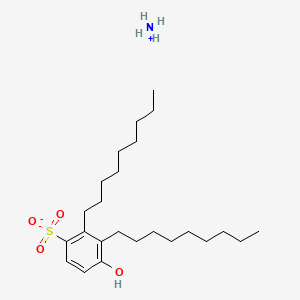
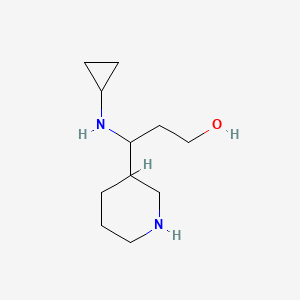
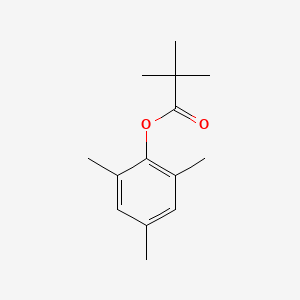
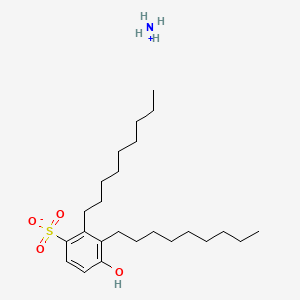
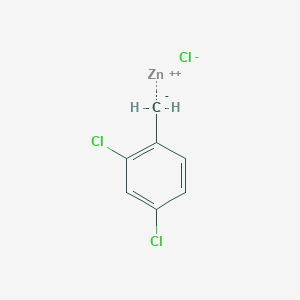
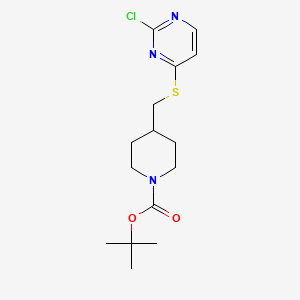
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)

